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Compound of Interest

Compound Name:
4-Chloro-5-methylpyrimidine

hydrochloride

CAS No.: 1221567-17-4

Cat. No.: B1452353

Get Quote

An In-Depth Technical Guide on 4-Chloro-5-methylpyrimidine Hydrochloride[1][2]

Chemical Identity & Core Data
4-Chloro-5-methylpyrimidine hydrochloride is a critical heterocyclic building block used

extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase

inhibitors and receptor antagonists. It serves as an electrophilic scaffold, allowing for

regioselective functionalization at the C4 position via Nucleophilic Aromatic Substitution (SNAr)

or palladium-catalyzed cross-coupling.
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Property Data

Chemical Name 4-Chloro-5-methylpyrimidine hydrochloride

CAS Number (HCl Salt) 1221567-17-4

CAS Number (Free Base) 51957-32-5

Molecular Formula C₅H₅ClN₂[1][2][3][4] · HCl

Molecular Weight 165.01 g/mol (Salt); 128.56 g/mol (Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in water, DMSO, methanol; sparingly

soluble in non-polar solvents.[1][2]

Storage
Hygroscopic.[1][2] Store at -20°C under inert

atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing Logic
The industrial and laboratory-scale synthesis of 4-chloro-5-methylpyrimidine typically proceeds

via the deoxy-chlorination of its tautomeric precursor, 5-methyl-4(3H)-pyrimidinone (also known

as 5-methyl-4-hydroxypyrimidine).[1][2]

Reaction Mechanism
The transformation utilizes Phosphorus Oxychloride (POCl₃) as both the solvent and the

chlorinating agent. The mechanism involves the activation of the pyrimidinone oxygen by the

high-valent phosphorus, converting the hydroxyl group into a good leaving group

(dichlorophosphate). A subsequent nucleophilic attack by a chloride ion occurs at the C4

position, driven by the restoration of aromaticity in the pyrimidine ring.

Key Mechanistic Insight: The presence of the methyl group at the C5 position provides steric

bulk that can influence the rate of nucleophilic attack but also electronically stabilizes the ring

against degradation during the harsh acidic conditions of chlorination.
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Figure 1: Synthetic pathway from the hydroxypyrimidine precursor to the hydrochloride salt.[1]

Reactivity Profile & Applications
The utility of 4-chloro-5-methylpyrimidine stems from the lability of the chlorine atom at the C4

position.[1] The nitrogen atoms in the pyrimidine ring pull electron density away from the

carbons, making C4 highly electron-deficient and susceptible to nucleophilic attack.

Primary Reaction Pathways
SNAr (Nucleophilic Aromatic Substitution): The most common application. Amines, thiols,

and alkoxides displace the chloride to form C-N, C-S, or C-O bonds. The C5-methyl group

exerts a slight steric hindrance, often requiring elevated temperatures or basic catalysts

(e.g., DIPEA, K₂CO₃) compared to un-substituted pyrimidines.

Suzuki-Miyaura Coupling: The chloride serves as a pseudohalide electrophile for palladium-

catalyzed cross-coupling with boronic acids, enabling the formation of C-C bonds for biaryl

scaffolds.
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Figure 2: Divergent synthetic utility in medicinal chemistry workflows.[1][2]

Experimental Protocols
Safety Warning:POCl₃ is highly corrosive and reacts violently with water. All operations must be

performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-Chloro-5-methylpyrimidine
(Free Base)

Setup: Charge a round-bottom flask with 5-methyl-4(3H)-pyrimidinone (1.0 eq).

Reagent Addition: Carefully add POCl₃ (5.0 eq) at room temperature. Optionally, add a

catalytic amount of N,N-dimethylaniline to accelerate the reaction.

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC or LC-

MS for consumption of the starting material.

Workup (Critical Step):

Cool the reaction mixture to room temperature.
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Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

Pour the thick residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

Neutralize the aqueous solution with solid NaHCO₃ or NH₄OH to pH ~8.

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry the organic layer

over anhydrous Na₂SO₄ and concentrate.

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or

sublimation.

Protocol B: Conversion to Hydrochloride Salt
Dissolve the purified free base in anhydrous diethyl ether or 1,4-dioxane.

Cool to 0°C.

Bubble anhydrous HCl gas through the solution or add 4M HCl in dioxane dropwise.

The white precipitate (4-Chloro-5-methylpyrimidine HCl) is filtered, washed with cold ether,

and dried under vacuum.

Handling & Stability Validation
Hydrolysis Risk: The C4-chlorine bond is sensitive to hydrolysis in acidic aqueous

environments, reverting the compound to the pyrimidinone precursor. The hydrochloride salt

is more stable than the free base but must be kept dry.

Quality Control:

1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrimidine proton at C2 (~8.8

ppm) and the methyl group doublet/singlet (~2.3 ppm).

Melting Point: The salt typically melts/decomposes >150°C (verify specific batch CoA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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